molecular formula C14H13BrO B12437216 4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl

4-(Bromomethyl)-4'-methoxy-1,1'-biphenyl

Cat. No.: B12437216
M. Wt: 277.16 g/mol
InChI Key: ZTAQCLNVZZFRRG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromomethyl group attached to one benzene ring and a methoxy group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl typically involves the bromination of 4’-methoxy-1,1’-biphenyl. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl can be achieved through a continuous flow process. This involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or dichloromethane. The reactants are mixed and passed through a constant-temperature water bath reactor under illumination to achieve the desired bromination .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction.

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: The major product is 4’-methoxy-1,1’-biphenyl-4-carboxylic acid.

    Reduction: The major product is 4’-methoxy-1,1’-biphenyl.

Scientific Research Applications

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a methoxy group.

    4-Methoxybenzyl bromide: Similar in structure but with a single benzene ring instead of two.

    4-Bromomethylbiphenyl: Similar in structure but without the methoxy group.

Uniqueness

4-(Bromomethyl)-4’-methoxy-1,1’-biphenyl is unique due to the presence of both a bromomethyl group and a methoxy group on the biphenyl scaffold. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

1-(bromomethyl)-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C14H13BrO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10H2,1H3

InChI Key

ZTAQCLNVZZFRRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)CBr

Origin of Product

United States

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